molecular formula C15H23NO6 B6025964 N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate

N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate

Cat. No. B6025964
M. Wt: 313.35 g/mol
InChI Key: VEFYARDIKTXDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate, commonly known as Mexedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. Mexedrone has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Mechanism of Action

Mexedrone acts as a reuptake inhibitor of the monoamine transporters, including dopamine, norepinephrine, and serotonin. It blocks the reuptake of these neurotransmitters, resulting in an increase in their extracellular levels. This leads to an increase in the activity of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
Mexedrone has been shown to have both stimulant and anxiolytic effects in animal models. It increases the release of dopamine and norepinephrine in the brain, resulting in increased alertness, focus, and energy. Mexedrone also has anxiolytic effects, reducing anxiety and stress levels in animal models.

Advantages and Limitations for Lab Experiments

Mexedrone has several advantages for use in scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a similar mechanism of action to other stimulants, making it a useful tool for investigating the effects of these substances on the brain. However, Mexedrone has some limitations, including its potential for abuse and dependence, which may limit its use in clinical research.

Future Directions

There are several future directions for research on Mexedrone. One potential avenue is investigating its potential as a treatment for depression and anxiety disorders. Mexedrone has been shown to have anxiolytic and antidepressant effects in animal models, and further research could explore its potential as a therapeutic agent. Another direction for research is investigating the long-term effects of Mexedrone use, including its potential for addiction and dependence. Finally, further research could explore the potential of Mexedrone as a tool for understanding the mechanisms of action of other stimulants and their effects on the brain.

Synthesis Methods

Mexedrone is synthesized from 4-methoxyphenylacetic acid, which is converted into its corresponding acid chloride. The acid chloride is then reacted with 2-(ethylamino)ethanol to obtain N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine. The product is further purified by recrystallization and treated with oxalic acid to obtain Mexedrone oxalate.

Scientific Research Applications

Mexedrone has been used in scientific research to investigate its potential as a treatment for various medical conditions. Studies have shown that Mexedrone has a similar mechanism of action to other stimulants, such as amphetamines and cocaine, and can increase the release of dopamine and norepinephrine in the brain. Mexedrone has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-13(2,3)14-9-10-16-12-7-5-11(15-4)6-8-12;3-1(4)2(5)6/h5-8,14H,9-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFYARDIKTXDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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